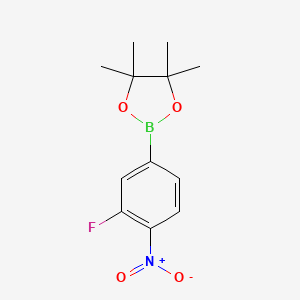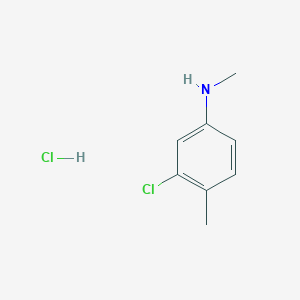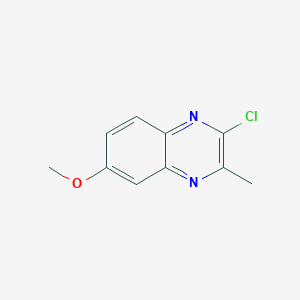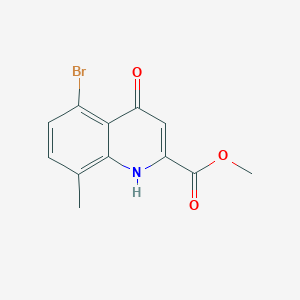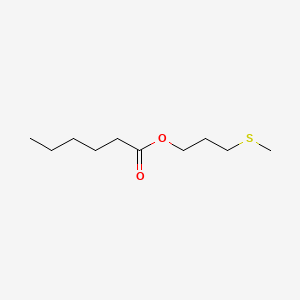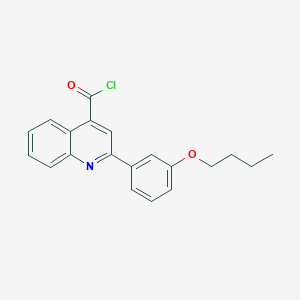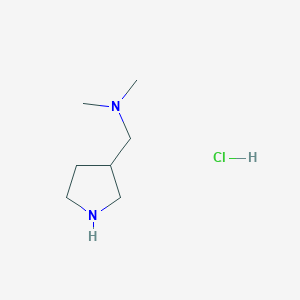![molecular formula C9H7Cl2N3O B1463907 [1-(2,5-二氯苯基)三唑-4-基]甲醇 CAS No. 1249864-90-1](/img/structure/B1463907.png)
[1-(2,5-二氯苯基)三唑-4-基]甲醇
描述
“[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are a popular scaffold in drug design due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular structure of “[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol” can be represented by the InChI code: 1S/C9H7Cl2N3O/c10-6-1-2-9 (8 (11)3-6)14-4-7 (5-15)12-13-14/h1-4,15H,5H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
1,2,4-Triazole derivatives have been found to exhibit potent inhibitory activities against various cancer cell lines . They have also shown improved activity when a chloro group is present on the N-methyl aniline ring .
科学研究应用
抗癌剂
三唑衍生物,包括“[1-(2,5-二氯苯基)三唑-4-基]甲醇”,已被合成并评估为有希望的抗癌剂 . 这些化合物对包括MCF-7、Hela和A549在内的各种人类癌细胞系表现出有希望的细胞毒活性 . 这些化合物的安全性也在MRC-5(一种正常细胞系)上进行了评估,大多数合成的化合物对正常细胞和细胞毒性癌细胞系具有适当的选择性 .
抗结核剂
三唑衍生物也已被合成并被指定为潜在的抗结核物质 . 体外测试针对结核分枝杆菌H 37 Ra、牛分枝杆菌、耻垢分枝杆菌和timereck 进行。 结果清楚地证实了这些化合物的抗结核潜力 .
抗真菌活性
三唑衍生物,包括“[1-(2,5-二氯苯基)三唑-4-基]甲醇”,已被研究其抗真菌活性 .
分子对接研究
所有研究的化合物都使用结核分枝杆菌细胞色素P450 CYP121酶作为与抗分枝杆菌活性相关的分子靶标进行了分子对接研究 .
未来方向
The future directions for the research and development of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用机制
Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights.
: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more
生化分析
Biochemical Properties
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.
Cellular Effects
The effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation . For example, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing their substrates, thereby altering the metabolic pathways in which they are involved. Additionally, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important for assessing the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, the inhibition of cytochrome P450 enzymes by [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can alter the metabolism of drugs and other xenobiotics, impacting their pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within cells can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within these compartments can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
[1-(2,5-dichlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRAYFYLCHSFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



